BenchChemオンラインストアへようこそ!

Reboxetine Mesylate

Norepinephrine Transporter Binding Affinity Antidepressant

Reboxetine mesylate (CAS 98769-84-7) is the preferred selective norepinephrine reuptake inhibitor (NRI) for research demanding pure noradrenergic pharmacology. With a NET Ki of 8.2 nM and >130-fold selectivity over SERT, it eliminates serotonergic and dopaminergic confounds. High aqueous solubility (82 mg/mL) simplifies in vitro and in vivo dosing. Lacks CYP2D6 inhibition, enabling safer polypharmacy models. ≥98% HPLC purity ensures reliable reference-standard performance for ANDA and DMF analytical method validation. The racemic mixture retains both pharmacologically active enantiomers.

Molecular Formula C20H27NO6S
Molecular Weight 409.5 g/mol
CAS No. 98769-84-7
Cat. No. B1679250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine Mesylate
CAS98769-84-7
SynonymsReboxetine Mesylate;  Reboxetine mesilate;  Reboxetine (mesylate);  Edronax;  PNU 155950E; Reboxetine mesylate;  Vestra (TN);  AC1L2RIX;  AC1Q6WCV;  DSSTox_CID_25690;  DSSTox_RID_81062;  DSSTox_GSID_45690; 
Molecular FormulaC20H27NO6S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
InChIInChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
InChIKeyCGTZMJIMMUNLQD-STYNFMPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reboxetine Mesylate CAS 98769-84-7: A Selective Norepinephrine Reuptake Inhibitor for Depression and Schizophrenia Research


Reboxetine mesylate (CAS 98769-84-7) is the mesylate salt form of reboxetine, a potent and selective norepinephrine reuptake inhibitor (NRI) belonging to the morpholine derivative class [1]. It is a racemic mixture of (R,R)- and (S,S)-enantiomers, both pharmacologically active, with the (S,S)-form exhibiting higher potency [2]. Reboxetine mesylate is widely utilized as a reference standard in pharmaceutical analysis, as a pharmacological tool in neuroscience research, and as an antidepressant in clinical settings, with demonstrated efficacy in major depressive disorder and as an adjunct in schizophrenia [3][4].

Why Reboxetine Mesylate Cannot Be Directly Substituted with Other Norepinephrine Reuptake Inhibitors


While several norepinephrine reuptake inhibitors (NRIs) exist, including atomoxetine, viloxazine, and desipramine, their distinct pharmacological profiles preclude simple interchangeability in research or clinical applications. Key differentiators include absolute binding affinity for the norepinephrine transporter (NET), selectivity ratios relative to serotonin and dopamine transporters (SERT and DAT), secondary pharmacological activities, and drug-drug interaction potential [1]. These parameters significantly influence experimental outcomes and therapeutic effects. The following evidence guide provides quantitative comparisons to support informed selection and procurement decisions.

Quantitative Evidence for Reboxetine Mesylate Differentiation from Related NRIs


NET Binding Affinity Comparison: Reboxetine vs. Viloxazine and Atomoxetine

Reboxetine mesylate demonstrates high potency for the norepinephrine transporter (NET) with a Ki of 8.2 nM . Comparative data from a unified assay system reveals a >280-fold higher affinity compared to viloxazine (Ki = 2300 nM) and a ~2.4-fold lower affinity compared to atomoxetine (Ki = 3.4 nM) [1].

Norepinephrine Transporter Binding Affinity Antidepressant Selectivity

SERT/NET Selectivity Ratio: Reboxetine vs. Atomoxetine

Reboxetine exhibits a SERT/NET selectivity ratio of 130, calculated as SERT Ki (1070 nM) divided by NET Ki (8.2 nM) [1]. In contrast, atomoxetine displays a SERT/NET ratio of 115, derived from SERT Ki (390 nM) and NET Ki (3.4 nM) [1]. This indicates reboxetine has a modestly (~1.1-fold) higher selectivity for NET over SERT compared to atomoxetine.

Serotonin Transporter Norepinephrine Transporter Selectivity Ratio Antidepressant

Minimal CYP2D6 Inhibition: Reboxetine vs. Paroxetine

In a clinical study with 10 healthy volunteers, reboxetine (8 mg/day for 1 week) did not significantly alter the urinary dextromethorphan/dextrorphan metabolic ratio, indicating a lack of CYP2D6 inhibition [1]. In stark contrast, paroxetine (20 mg/day for 1 week) produced a statistically significant increase (p < 0.001) in this ratio, converting 4 of 10 subjects from extensive to poor metabolizer phenotype [1].

Drug-Drug Interaction CYP2D6 Cytochrome P450 Antidepressant

Solubility and Formulation: Reboxetine Mesylate Salt vs. Free Base

Reboxetine mesylate exhibits high aqueous solubility of 82 mg/mL (200.24 mM) , a property crucial for in vitro assays and in vivo formulations. While comparative solubility data for the free base and other NRI salts are not systematically compiled, this high solubility distinguishes the mesylate salt from the free base form of reboxetine and other NRIs with lower aqueous solubility, facilitating consistent and reproducible experimental conditions.

Solubility Formulation In Vivo Studies Pharmacokinetics

High-Value Research and Industrial Applications for Reboxetine Mesylate


Neuroscience Research: Probing Noradrenergic Mechanisms

In experimental models requiring selective NET inhibition without confounding serotonergic or dopaminergic effects, reboxetine mesylate is the preferred tool. Its high NET affinity (Ki = 8.2 nM) and >130-fold selectivity over SERT [1] ensure that observed effects are primarily noradrenergic. This makes it ideal for studies of depression, anxiety, attention, and memory where noradrenergic signaling is hypothesized to be central [2]. The high aqueous solubility (82 mg/mL) facilitates precise dosing in both in vitro and in vivo paradigms.

Pharmaceutical Quality Control and Analytical Method Development

As a reference standard, reboxetine mesylate is essential for developing and validating analytical methods for reboxetine drug substances and products. Its high purity (≥99% by HPLC) and well-characterized impurity profile [3] enable accurate quantification in ANDA and DMF submissions. Its use is critical for ensuring batch-to-batch consistency and regulatory compliance in pharmaceutical manufacturing [4].

Adjunct Therapy Research in Schizophrenia

Clinical evidence supports the use of reboxetine as an adjunct to antipsychotics in schizophrenia to improve negative symptoms and cognitive deficits [5]. Its favorable drug-drug interaction profile, particularly its lack of CYP2D6 inhibition [6], makes it a safer candidate for combination therapy compared to SSRIs like paroxetine, which are potent CYP2D6 inhibitors. This application leverages reboxetine's noradrenergic augmentation without significant risk of pharmacokinetic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reboxetine Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.